Sodium Gluconate

Description

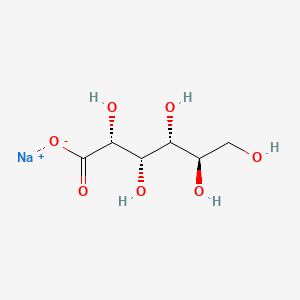

This compound is the sodium salt of gluconic acid with chelating property. This compound chelates and forms stable complexes with various ions, preventing them from engaging in chemical reactions.

See also: Gluconic Acid (has active moiety) ... View More ...

Properties

IUPAC Name |

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMFZISCCZSDND-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO7 | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Sodium gluconate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014906979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7027170 | |

| Record name | Sodium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid, White to tan, granular to fine, crystalline powder, White solid; [ICSC] Technical product may have a pleasant odor; [Merck Index] White crystals with a pleasant odor; [Alfa Aesar MSDS], WHITE CRYSTALS. | |

| Record name | D-Gluconic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 196-198 °C | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in water. Sparingly soluble in ethanol, Solubility in water, g/100ml at 25 °C: 59 (good) | |

| Record name | SODIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.8 g/cm³ | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

527-07-1, 14906-97-9 | |

| Record name | Sodium gluconate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014906979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium D-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6Q3791S76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

170-175 °C | |

| Record name | SODIUM GLUCONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1737 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sodium gluconate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a highly versatile and biodegradable organic compound with significant applications across the pharmaceutical, nutraceutical, and research sectors.[1][2][3] Derived from the fermentation of glucose, this non-toxic, non-corrosive, white crystalline powder is prized for its exceptional chelating ability, particularly in alkaline solutions.[4][5] This guide provides an in-depth review of its chemical structure, physicochemical properties, and key functionalities. It further details standardized experimental protocols for its analysis and illustrates its mechanism of action and experimental workflows through logical diagrams, serving as a critical resource for professionals in drug development and scientific research.

Chemical Structure and Identification

This compound is the monosodium salt of D-gluconic acid. Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylate group, which is ionically bonded to a sodium ion. This polyhydroxy carboxylate structure is fundamental to its high water solubility and its potent metal-chelating properties.

-

IUPAC Name: Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

-

Chemical Formula: C₆H₁₁NaO₇

-

Molecular Weight: 218.14 g/mol

-

CAS Number: 527-07-1

-

E Number: E576

The multiple hydroxyl groups and the carboxylate group allow the molecule to form stable, water-soluble complexes with di- and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).

Physicochemical Properties

This compound is a white, odorless, crystalline powder or granule. Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White, crystalline powder or granules | |

| Molecular Formula | C₆H₁₁NaO₇ | |

| Molar Mass | 218.137 g·mol⁻¹ | |

| Melting Point | 170-175 °C; Decomposes ~206 °C | |

| Solubility in Water | 58-59 g/100 mL at 25 °C (Very Soluble) | |

| Solubility in Ethanol | Sparingly soluble | |

| Density | ~1.8 g/cm³ | |

| pH | 6.5 - 7.8 (10% aqueous solution) | |

| Odor | Odorless |

Key Chemical Properties and Mechanisms

Chelation

The most outstanding property of this compound is its excellent chelating power, especially in alkaline and concentrated alkaline solutions where it surpasses many other chelating agents like EDTA and NTA. This ability stems from the cooperative binding of metal ions by the carboxylate group and multiple hydroxyl groups. This action forms stable, water-soluble ring-like structures called chelates, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions.

This mechanism is critical in pharmaceutical formulations to:

-

Stabilize products by preventing metal-catalyzed degradation of active pharmaceutical ingredients (APIs).

-

Enhance bioavailability of mineral supplements, such as calcium and iron, by keeping them soluble.

-

Act as an antidote in therapies for heavy metal detoxification.

Caption: Mechanism of metal ion chelation by this compound.

Stability and Compatibility

Aqueous solutions of this compound are stable and resistant to oxidation and reduction, even at high temperatures. It is compatible with many other pharmaceutical excipients and does not readily react with other ingredients in a formulation. Furthermore, it is non-toxic, non-corrosive, and readily biodegradable (approximately 98% after 2 days), posing no significant environmental issues.

pH Regulation

In pharmaceutical preparations, particularly parenteral and injectable solutions, this compound functions as a buffering agent. It helps maintain a stable pH, typically in the range of 6 to 8, which is crucial for the stability and efficacy of many drug products.

Caption: Relationship between chemical structure and key properties.

Experimental Protocols

Assay (Purity Determination) via Titration

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound. It involves a non-aqueous titration.

-

Principle: this compound, a salt of a strong base and a weak acid, can be assayed in a non-aqueous acidic solvent by titration with a strong acid.

-

Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette, heating plate.

-

Reagents:

-

This compound sample

-

Glacial Acetic Acid (ACS grade)

-

0.1 N Perchloric Acid VS (Volumetric Solution)

-

Quinaldine Red TS (Test Solution)

-

-

Procedure:

-

Accurately weigh approximately 150 mg of this compound.

-

Transfer the sample to a 250 mL conical flask.

-

Dissolve the sample in 75 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.

-

Allow the solution to cool to room temperature.

-

Add 2-3 drops of Quinaldine Red TS as an indicator.

-

Titrate the solution with 0.1 N perchloric acid VS until the endpoint is reached (a color change to colorless).

-

Perform a blank determination (titrating 75 mL of glacial acetic acid with the same indicator) and make any necessary corrections.

-

-

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

-

Purity (%) = (V_sample - V_blank) * N * 21.81 / W_sample * 100

-

V_sample: Volume of titrant for the sample (mL)

-

V_blank: Volume of titrant for the blank (mL)

-

N: Normality of Perchloric Acid VS

-

W_sample: Weight of this compound sample (mg)

-

-

Identification via Infrared (IR) Spectroscopy

-

Principle: The infrared spectrum of a substance provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This can be compared to a reference standard.

-

Apparatus: Fourier Transform Infrared (FTIR) Spectrophotometer.

-

Procedure (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrophotometer.

-

Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

-

-

Interpretation: The absorption spectrum of the sample should be concordant with the spectrum of a USP this compound Reference Standard. Key characteristic peaks include a broad band for O-H stretching (~3550-3200 cm⁻¹), C=O stretching for the carboxylate group (~1600 cm⁻¹), and C-O stretching (~1100-1000 cm⁻¹).

References

A Technical Guide to the Synthesis and Characterization of Sodium Gluconate for Research Applications

Introduction: Sodium gluconate (NaC₆H₁₁O₇), the sodium salt of gluconic acid, is a polyhydroxy carboxylate compound widely utilized in the pharmaceutical, food, and materials science sectors.[1][2] It is a white, crystalline powder that is highly soluble in water and known for its excellent chelating properties, forming stable complexes with various metal ions.[3][4] For researchers and drug development professionals, producing and characterizing this compound of high purity is critical for its use as an excipient, a buffering agent, a component in drug delivery systems, or a raw material for further chemical synthesis. This guide provides an in-depth overview of common synthesis methodologies and comprehensive characterization techniques suitable for a research environment.

Part 1: Synthesis of this compound

The primary routes for synthesizing this compound involve the conversion of glucose, which can be achieved through biological fermentation or chemical catalytic oxidation.[5]

Biological Synthesis via Fermentation

Fermentation is a widely used method that leverages microorganisms, typically the fungus Aspergillus niger or bacteria like Pseudomonas, to oxidize glucose to gluconic acid. The resulting gluconic acid is then neutralized in situ or in a subsequent step with a sodium base, such as sodium hydroxide or sodium bicarbonate, to yield this compound.

-

Media Preparation: Prepare a fermentation medium containing 250-350 g/L glucose, 0.2-0.3 g/L magnesium sulfate heptahydrate, and 0.4-0.5 g/L diammonium hydrogen phosphate or urea. Sterilize the medium.

-

Inoculation: Inoculate the sterile medium with a seed culture of Aspergillus niger.

-

Fermentation: Maintain the fermentation vessel at a temperature of 30-34°C. Continuously supply sterile air to the culture.

-

pH Control: Throughout the fermentation, maintain the pH between 5.5 and 6.5 by the controlled addition of a 30-50% sodium hydroxide solution. This neutralizes the gluconic acid as it is produced, directly forming this compound.

-

Monitoring and Completion: Monitor the residual glucose concentration. The fermentation is typically complete within 40-100 hours, or when the glucose level drops to approximately 1 g/L.

-

Harvesting: Separate the microbial biomass (mycelium) from the fermentation broth by filtration or centrifugation.

Caption: Workflow for the biological synthesis of this compound.

Chemical Synthesis via Catalytic Oxidation

Catalytic oxidation offers a more direct chemical route, often with faster reaction times and higher purity. This method involves the oxidation of glucose in an aqueous solution using an oxidant, typically molecular oxygen, in the presence of a heterogeneous catalyst. Noble metal catalysts, such as those based on gold (Au) or palladium (Pd), are highly effective.

-

Reactor Setup: To a temperature-controlled glass reactor, add an aqueous solution of glucose (e.g., 20-30% w/v).

-

Catalyst Addition: Add the supported gold catalyst (e.g., Au/Al₂O₃). The mass ratio of glucose to gold is typically in the range of 500:1 to 5000:1.

-

Reaction Conditions: Heat the mixture to the reaction temperature, typically between 45-60°C, under vigorous stirring. Bubble molecular oxygen (O₂) through the suspension at a controlled rate.

-

pH Control: Maintain the pH of the reaction mixture between 8.5 and 9.0 by the continuous addition of a sodium hydroxide solution (e.g., 5 M). The consumption of NaOH indicates the progress of the reaction.

-

Monitoring and Completion: The reaction is complete when the consumption of NaOH ceases, indicating that all glucose has been converted to gluconic acid. This typically takes 4-10 hours.

-

Catalyst Recovery: After the reaction, cool the solution and recover the catalyst by filtration for reuse.

References

The Architect of Sequestration: A Technical Guide to the Chelating Action of Sodium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Sodium gluconate, the sodium salt of gluconic acid, is a widely utilized chelating agent with a diverse range of applications in pharmaceuticals, food technology, and industrial processes. Its efficacy stems from its molecular structure, which allows it to form stable, water-soluble complexes with di- and trivalent metal ions. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a chelating agent, complete with quantitative data, detailed experimental protocols, and visualizations to elucidate its functional dynamics.

The Core Mechanism: A Molecular Embrace

This compound's chelating ability is rooted in its chemical structure. The gluconate anion possesses a six-carbon backbone with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group.[1] These functional groups act as electron-donating ligands, capable of forming coordinate bonds with a central metal ion. The chelation process involves the formation of a stable, ring-like structure, effectively sequestering the metal ion and preventing it from participating in other, often undesirable, chemical reactions.[2]

The primary mechanism involves the donation of lone pairs of electrons from the oxygen atoms of the carboxylate and hydroxyl groups to the vacant orbitals of the metal ion.[2] This multi-point attachment, characteristic of a chelating agent, results in a significantly more stable complex than that formed by monodentate ligands. The strength and nature of this interaction are profoundly influenced by the pH of the solution. In alkaline environments, the hydroxyl groups are deprotonated, enhancing their electron-donating capacity and thereby increasing the chelating power of the gluconate molecule.[3] This makes this compound a particularly effective chelating agent in alkaline formulations.[4]

Figure 1: Chelation of a metal ion by the functional groups of a gluconate anion.

Quantitative Analysis of Chelation: Stability Constants

The stability of the metal-gluconate complex is quantified by its stability constant (log K). A higher stability constant indicates a stronger affinity between the gluconate and the metal ion, resulting in a more stable complex. The following table summarizes the stability constants of this compound with various metal ions under different pH conditions.

| Metal Ion | pH | Stoichiometry (Metal:Gluconate) | log β |

| Ca²⁺ | 11.3 | 1:1 | 1.26 |

| Ca²⁺ | 13.0 | 1:1 (hydroxo complex) | -9.83 |

| Cd²⁺ | 7 | 1:1 | 1.5 |

| Ce³⁺ | 7 | 1:1 | 2.8 |

| Co²⁺ | 7 | 1:1 | 1.8 |

| Eu³⁺ | 7 | 1:1 | 3.0 |

| Fe²⁺ | 7 | 1:1 | 2.5 |

| Fe³⁺ | 7 | 1:1 | 3.8 |

| Ho³⁺ | 13.3 | 2:1 | 49.8 |

| UO₂²⁺ | 7 | 1:1 | 3.3 |

Experimental Protocols for Characterizing Chelation

The determination of stability constants and the characterization of metal-gluconate complexes can be achieved through various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

This method is used to determine the stability constants of metal complexes by monitoring the change in hydrogen ion concentration (pH) upon complex formation.

Protocol:

-

Solution Preparation:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a standard solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.

-

Prepare a standardized solution of a strong acid (e.g., HClO₄) and a standardized carbonate-free solution of a strong base (e.g., NaOH).

-

Prepare a background electrolyte solution (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of a solution containing the metal ion and this compound in a thermostated vessel.

-

The solution should also contain a known amount of the strong acid.

-

-

Titration Procedure:

-

Titrate the solution with the standardized strong base.

-

Record the pH of the solution after each addition of the titrant.

-

Perform three sets of titrations: (i) acid alone, (ii) acid + this compound, and (iii) acid + this compound + metal ion.

-

-

Data Analysis:

-

Plot the pH readings against the volume of titrant added for all three titrations.

-

From the titration curves, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values using the Irving-Rossotti method.

-

The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).

-

Figure 2: Experimental workflow for potentiometric titration.

Conductometric Titration

This technique measures the change in electrical conductivity of a solution as the metal-ligand complex is formed.

Protocol:

-

Solution Preparation:

-

Prepare equimolar standard solutions of the metal salt and this compound.

-

-

Titration Setup:

-

Calibrate a conductivity meter.

-

Place a known volume of the metal salt solution in a beaker.

-

-

Titration Procedure:

-

Titrate the metal salt solution with the this compound solution.

-

Record the conductivity after each addition of the titrant.

-

Correct the measured conductance for the dilution effect by multiplying by the factor (V+v)/V, where V is the initial volume and v is the volume of the titrant added.

-

-

Data Analysis:

-

Plot the corrected conductance against the volume of this compound added.

-

The plot will consist of two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex.

-

Schubert's Ion-Exchange Method

This method is based on the distribution of a metal ion between a cation-exchange resin and a solution containing the chelating agent.

Protocol:

-

Resin Preparation:

-

Wash a cation-exchange resin (e.g., Amberlite IR-120) with a strong acid and then with deionized water until the washings are neutral.

-

Convert the resin to the desired form (e.g., Na⁺ form) by treating it with a concentrated solution of the corresponding salt.

-

-

Equilibrium Experiment:

-

Prepare a series of solutions containing a constant concentration of the metal ion and varying concentrations of this compound.

-

Add a known amount of the prepared resin to each solution.

-

Shake the mixtures until equilibrium is reached (typically 24 hours).

-

-

Analysis:

-

Separate the resin from the solution by filtration.

-

Determine the concentration of the metal ion remaining in the solution using a suitable analytical technique (e.g., atomic absorption spectroscopy).

-

-

Data Analysis:

-

Calculate the distribution coefficient (λ₀) of the metal ion in the absence of the ligand and the distribution coefficient (λ) at each ligand concentration.

-

The stability constant can be determined from a plot of (λ₀/λ - 1) versus the ligand concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the binding sites of the gluconate molecule and the structure of the metal-gluconate complex in solution.

Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Prepare a stock solution of the metal salt in the same deuterated solvent.

-

-

NMR Titration:

-

Acquire a ¹H or ¹³C NMR spectrum of the this compound solution.

-

Add incremental amounts of the metal salt solution to the NMR tube.

-

Acquire an NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in the chemical shifts of the gluconate protons or carbons upon addition of the metal ion.

-

The magnitude of the chemical shift changes can indicate which functional groups are involved in the chelation.

-

By fitting the chemical shift data to appropriate binding models, the stability constants can be determined.

-

Figure 3: Workflow for NMR titration to study metal-gluconate chelation.

Industrial Application: Quality Control of Chelating Capacity

In an industrial setting, it is crucial to have a reliable method for the quality control of this compound's chelating capacity. A common approach is a titration-based assay.

Protocol: Assay for this compound (adapted from USP)

-

Principle: This method is a non-aqueous titration where this compound, a weak base, is titrated with a strong acid in a non-aqueous solvent.

-

Reagents and Apparatus:

-

Glacial Acetic Acid

-

Quinaldine Red TS (indicator)

-

0.1 N Perchloric Acid in glacial acetic acid (titrant)

-

Analytical balance

-

Burette

-

Erlenmeyer flask

-

-

Procedure:

-

Accurately weigh approximately 150 mg of the this compound sample.

-

Transfer the sample to a 200-mL Erlenmeyer flask.

-

Add 75 mL of glacial acetic acid and dissolve the sample, heating gently if necessary.

-

Cool the solution to room temperature.

-

Add a few drops of quinaldine red TS.

-

Titrate with 0.1 N perchloric acid to a colorless endpoint.

-

-

Calculation:

-

Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

-

Calculate the percentage of this compound in the sample.

-

This assay provides a quantitative measure of the purity of this compound, which is directly related to its chelating capacity.

Conclusion

This compound's efficacy as a chelating agent is a direct consequence of its molecular architecture. The presence of multiple hydroxyl groups and a carboxylate group enables the formation of stable complexes with a wide array of metal ions, a property that is enhanced in alkaline conditions. The stability of these complexes can be quantified, and the chelation process can be thoroughly investigated using a variety of established analytical techniques. For researchers, scientists, and drug development professionals, a comprehensive understanding of these principles and methodologies is paramount for the effective application and quality control of this compound in their respective fields.

References

Sodium Gluconate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of sodium gluconate in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

This compound, the sodium salt of gluconic acid, is a versatile excipient and chelating agent used in numerous pharmaceutical and industrial applications. Its solubility is a critical parameter for formulation development, manufacturing processes, and final product performance. This guide aims to be a foundational resource for understanding and applying the solubility characteristics of this important compound.

Quantitative Solubility of this compound

The solubility of this compound is highly dependent on the solvent system and temperature. While readily soluble in water, its solubility in organic solvents is significantly more limited. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 59 | [1][2] |

| Ethanol | 25 | Sparingly soluble | [1] |

| Methanol | - | Data not available | |

| Acetone | - | Data not available | |

| Isopropanol | - | Data not available | |

| Tetrahydrofuran | - | Data not available | |

| Dimethylformamide | - | Data not available | |

| Dimethyl Sulfoxide (DMSO) | - | Insoluble | [3] |

| Diethyl Ether | - | Slightly soluble | [4] |

Table 2: Solubility of this compound in Aqueous Ethanol Solutions at Various Temperatures

| Ethanol Concentration (g ethanol/g water) | 10°C ( g/100g solution) | 20°C ( g/100g solution) | 30°C ( g/100g solution) | 40°C ( g/100g solution) | 50°C ( g/100g solution) |

| 0.0 | 34.7 | 37.8 | 41.2 | 44.8 | 48.6 |

| 0.1 | 28.9 | 31.5 | 34.3 | 37.3 | 40.5 |

| 0.2 | 24.1 | 26.3 | 28.7 | 31.2 | 33.9 |

| 0.3 | 20.1 | 22.0 | 24.0 | 26.1 | 28.3 |

| 0.5 | 14.2 | 15.6 | 17.0 | 18.5 | 20.0 |

| 0.8 | 8.6 | 9.4 | 10.3 | 11.2 | 12.1 |

| 1.2 | 5.2 | 5.7 | 6.2 | 6.7 | 7.3 |

Data adapted from the Journal of Chemical & Engineering Data.

Table 3: Solubility of this compound in Aqueous Methanol Solutions at Various Temperatures

| Methanol Concentration (g methanol/g water) | 10°C ( g/100g solution) | 20°C ( g/100g solution) | 30°C ( g/100g solution) | 40°C ( g/100g solution) | 50°C ( g/100g solution) |

| 0.1 | 29.8 | 32.5 | 35.4 | 38.5 | 41.8 |

| 0.2 | 25.4 | 27.8 | 30.3 | 32.9 | 35.7 |

| 0.3 | 21.8 | 23.8 | 25.9 | 28.2 | 30.6 |

| 0.5 | 16.2 | 17.7 | 19.3 | 21.0 | 22.8 |

| 0.8 | 10.6 | 11.6 | 12.7 | 13.8 | 14.9 |

| 1.4 | 5.8 | 6.3 | 6.9 | 7.5 | 8.1 |

Data adapted from the Journal of Chemical & Engineering Data.

Experimental Protocols for Solubility Determination

The determination of this compound solubility is typically achieved through the equilibrium solubility method, often referred to as the shake-flask method. This approach involves saturating a solvent with the solute and then quantifying the dissolved solute concentration.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

1. Materials and Equipment:

- This compound (analytical grade)

- Selected organic solvent (HPLC grade or equivalent)

- Volumetric flasks

- Analytical balance

- Constant temperature shaker bath or incubator

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or other quantitative analysis instrumentation.

2. Procedure:

- Preparation of Saturated Solution:

- Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

- Place the container in a constant temperature shaker bath set to the desired experimental temperature.

- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established through preliminary experiments.

- Sample Collection and Preparation:

- Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter to remove any undissolved solids. This step is critical to prevent overestimation of solubility.

- Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the experiment) to a concentration within the calibrated range of the analytical method.

- Quantification:

- Analyze the diluted sample using a validated analytical method, such as HPLC-RID, to determine the concentration of this compound.

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or g/100 g of the solvent.

Protocol 2: Assay Method for Quantification (Adapted from USP)

For quantification of this compound in the saturated solution, a titration method adapted from the United States Pharmacopeia (USP) can be employed.

1. Materials and Equipment:

- Glacial acetic acid

- Perchloric acid (0.1 N)

- Quinaldine red indicator

- Heating plate

- Burette

- Analytical balance

2. Procedure:

- Accurately weigh a known volume of the clear, saturated solution obtained from the shake-flask method.

- Add 75 mL of glacial acetic acid and warm on a hot plate to dissolve.

- Cool the solution to room temperature.

- Add quinaldine red indicator.

- Titrate with 0.1 N perchloric acid to a colorless endpoint.

- Each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

References

Thermal stability and decomposition of sodium gluconate under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of sodium gluconate under various experimental conditions. The information presented herein is curated from scientific literature to support research, development, and quality control activities involving this widely used excipient and chelating agent.

Thermal Properties of this compound

This compound is a crystalline powder that is highly soluble in water. Its thermal behavior is characterized by a distinct melting point followed by a multi-step decomposition process. The nature and extent of this decomposition are significantly influenced by the surrounding atmosphere.

Data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The thermal stability of this compound has been primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermal Decomposition Data for this compound in an Air Atmosphere

| Parameter | Value (°C) | Heating Rate | Reference |

| Melting Point (DSC Endotherm Peak) | 234 | 5 °C/min | [1] |

| Onset of Decomposition (TGA) | < 200 | 5 °C/min | [1] |

| Multi-stage Decomposition Range (TGA) | 165 - 600+ | 5 °C/min | [1] |

Table 2: Comparative Thermal Decomposition Data for Gluconate Salts in Air vs. Nitrogen Atmosphere

| Compound | Atmosphere | Temperature Range (°C) | Mass Loss (%) | Reference |

| Calcium Gluconate | Air | 165 - 600 | 71.6 | [1] |

| Calcium Gluconate | Nitrogen | 165 - 600 | 57.9 | [1] |

Experimental Protocols

The following sections describe generalized experimental protocols for conducting TGA and DSC analyses on organic compounds like this compound. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of controlled heating rates, and a gas-switching system.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Select the desired atmosphere:

-

Oxidative: Purge the furnace with dry air at a constant flow rate (e.g., 20-50 mL/min).

-

Inert: Purge the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 5 °C/min or 10 °C/min) to a final temperature (e.g., 800 °C).

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow associated with these events.

Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a cooling system.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically or with a pinhole lid, depending on the desired experimental conditions.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below the expected melting point (e.g., 150 °C).

-

Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) through the melting transition and into the initial decomposition region (e.g., up to 300 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature and the peak maximum of the melting endotherm are key parameters to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Logical Decomposition Pathway

The thermal decomposition of this compound is a complex process that occurs in multiple stages. While the precise chemical intermediates have not been fully elucidated in the available literature, a logical pathway can be proposed based on the observed mass loss and the nature of the final products. Further research, potentially utilizing techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is required to identify the specific intermediate compounds.

Summary and Conclusions

The thermal stability of this compound is a critical parameter for its application in various industries. The data presented in this guide indicates that:

-

This compound melts at approximately 234 °C, followed by decomposition which begins below 200 °C in air.

-

The decomposition process occurs in multiple stages over a broad temperature range.

-

The presence of an oxidizing atmosphere (air) significantly influences the decomposition, leading to a greater mass loss compared to an inert atmosphere, as suggested by data from related compounds.

-

The final decomposition products in an oxidizing atmosphere are expected to be sodium carbonate, carbon dioxide, and carbon monoxide. In an inert atmosphere, a char residue is also likely to form.

For researchers and professionals in drug development, understanding the thermal behavior of this compound is essential for formulation design, manufacturing process control, and stability assessments. The experimental protocols and data provided in this guide serve as a valuable resource for these purposes. Further investigation into the detailed decomposition mechanism and the identification of intermediates would provide a more complete understanding of the thermal degradation of this compound.

References

Biological Synthesis of Sodium Gluconate: A Technical Guide for Sustainable Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium gluconate, a versatile organic salt, is increasingly sought after for a myriad of applications in the pharmaceutical, food, and construction industries due to its excellent chelating, sequestering, and biodegradable properties. The biological synthesis of this compound via microbial fermentation presents a sustainable and environmentally benign alternative to conventional chemical oxidation methods. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning the microbial production of this compound, with a primary focus on two industrially significant microorganisms: the fungus Aspergillus niger and the bacterium Gluconobacter oxydans. This document outlines the fundamental biochemical pathways, detailed experimental protocols for fermentation and product recovery, and a comparative analysis of production yields. Furthermore, it delves into the genetic and metabolic regulation of the key enzymes involved in glucose oxidation, offering insights for process optimization and strain improvement.

Introduction

This compound (C₆H₁₁NaO₇) is the sodium salt of gluconic acid, produced through the oxidation of glucose. Its non-toxic, non-corrosive, and readily biodegradable nature makes it a highly desirable ingredient in numerous applications.[1] The transition towards greener manufacturing processes has propelled the exploration and optimization of microbial fermentation for this compound production. This biological route offers several advantages over chemical methods, including higher specificity, milder reaction conditions, and the utilization of renewable feedstocks.

The most prominent microorganisms employed for industrial-scale production are Aspergillus niger and Gluconobacter oxydans.[2] These organisms possess highly efficient enzymatic systems that catalyze the conversion of glucose to gluconic acid, which is subsequently neutralized to form this compound. This guide will provide a comprehensive overview of the biological synthesis process, from the underlying biochemistry to practical experimental procedures.

Biochemical Pathways of Glucose Oxidation

The biological synthesis of this compound hinges on the enzymatic oxidation of D-glucose to D-gluconic acid. The primary product is actually D-glucono-δ-lactone, which is then hydrolyzed, either spontaneously or enzymatically, to gluconic acid.[2] The specific enzymes and their cellular locations differ between Aspergillus niger and Gluconobacter oxydans.

Aspergillus niger: The Glucose Oxidase System

In Aspergillus niger, the key enzyme is glucose oxidase (GOD), a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor.[1] The hydrogen peroxide is subsequently decomposed into water and oxygen by the enzyme catalase, which is also produced by the fungus.

The overall reaction can be summarized as follows:

D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ D-glucono-δ-lactone + H₂O → D-gluconic acid H₂O₂ → H₂O + ½ O₂

The gluconic acid produced lowers the pH of the fermentation medium. To maintain an optimal pH for fungal growth and enzyme activity, a neutralizing agent, typically sodium hydroxide or sodium bicarbonate, is added to the fermenter, resulting in the formation of this compound.[1]

Gluconobacter oxydans: The Periplasmic Oxidation

Gluconobacter oxydans employs a different strategy, primarily involving a membrane-bound glucose dehydrogenase (GDH) located in the periplasmic space. This enzyme is a quinoprotein containing pyrroloquinoline quinone (PQQ) as a cofactor. GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, transferring electrons to ubiquinone in the respiratory chain.

The periplasmic location of this reaction is advantageous as it does not require the transport of glucose across the cytoplasmic membrane, leading to very high reaction rates. Similar to the fungal pathway, the resulting D-glucono-δ-lactone is hydrolyzed to gluconic acid, which is then neutralized to form this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biological synthesis of this compound.

Fermentation Protocol for Aspergillus niger

This protocol is a generalized procedure based on common practices in the literature.

1. Strain and Inoculum Preparation:

-

A high-yielding strain of Aspergillus niger is used.

-

Spores are harvested from a 5-7 day old culture grown on a potato dextrose agar (PDA) slant.

-

A spore suspension is prepared in sterile 0.1% (v/v) Tween 80 solution to a concentration of approximately 10⁶-10⁷ spores/mL.

2. Seed Culture Medium and Cultivation:

-

A typical seed culture medium contains (g/L): glucose, 150; peptone, 5; yeast extract, 5; KH₂PO₄, 1.0; MgSO₄·7H₂O, 0.5.

-

The medium is sterilized by autoclaving at 121°C for 20 minutes.

-

The sterilized medium is inoculated with the spore suspension (10% v/v).

-

The seed culture is incubated at 30-32°C for 20-24 hours in a shaker incubator at 200-250 rpm.

3. Production Medium and Fermentation:

-

A typical production medium contains (g/L): glucose, 250-350; (NH₄)₂HPO₄, 0.4; KH₂PO₄, 0.2; MgSO₄·7H₂O, 0.2.

-

The production medium is sterilized in a fermenter at 121°C for 30 minutes.

-

After cooling to 32-34°C, the fermenter is inoculated with the seed culture (10% v/v).

-

Fermentation is carried out at 32-34°C with an aeration rate of 1.0-1.5 vvm (volume of air per volume of medium per minute) and agitation of 300-500 rpm.

-

The pH is maintained at 5.5-6.5 by the automated addition of 30-50% (w/v) NaOH solution.

-

The fermentation is typically run for 24-48 hours, or until the glucose concentration is depleted.

4. Downstream Processing:

-

The fungal biomass (mycelia) is separated from the fermentation broth by filtration or centrifugation.

-

The clarified broth is then treated with activated carbon to remove color and other impurities.

-

The solution is filtered again and then concentrated by vacuum evaporation.

-

This compound is recovered by crystallization or spray drying.

Fermentation Protocol for Gluconobacter oxydans

1. Strain and Inoculum Preparation:

-

A suitable strain of Gluconobacter oxydans is used.

-

The strain is maintained on a sorbitol-agar medium.

-

A pre-culture is prepared by inoculating a loopful of cells into a medium containing (g/L): sorbitol, 50; yeast extract, 5.

-

The pre-culture is incubated at 30°C for 24 hours with shaking at 200 rpm.

2. Seed Culture and Cultivation:

-

The seed culture medium typically contains (g/L): glucose, 100; yeast extract, 10; MgSO₄·7H₂O, 0.5.

-

The medium is sterilized and inoculated with the pre-culture (5-10% v/v).

-

Incubation is carried out at 30°C for 18-24 hours at 200-250 rpm.

3. Production Medium and Fermentation:

-

The production medium contains (g/L): glucose, 150-250; yeast extract, 5; (NH₄)₂SO₄, 2.

-

The fermentation is conducted at 30°C.

-

High aeration is crucial for G. oxydans, so the dissolved oxygen (DO) level should be maintained above 20% saturation.

-

The pH is controlled at 5.0-6.0 by the addition of NaOH.

-

The fermentation is typically completed within 12-24 hours.

4. Downstream Processing:

-

The bacterial cells are removed by centrifugation or microfiltration.

-

The subsequent purification steps, including decolorization, concentration, and crystallization/spray drying, are similar to those for A. niger.

Data Presentation: Comparative Analysis of Production Yields

The efficiency of this compound production can vary significantly depending on the microorganism, strain, and fermentation strategy employed. The following table summarizes representative quantitative data from various studies.

| Microorganism Strain | Fermentation Mode | Glucose (g/L) | Temp (°C) | pH | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Aspergillus niger (wild type) | Batch | 120 | 30 | 5.5 | ~0.85 | ~2.5 | |

| Aspergillus niger UV-112 (mutant) | Batch | 120 | 30 | 5.5 | ~0.95 | ~4.2 | |

| Aspergillus niger | Fed-batch | 350 | 34 | 6.0-6.5 | 0.97-1.0 | 9-15 | |

| Aspergillus niger (oxygen-enriched) | Batch | 280 | 33 | 6.0 | 0.903 (mol/mol) | ~18.1 | |

| Gluconobacter oxydans | Batch | 100 | 30 | 5.5 | ~0.9 | ~7.5 | |

| Gluconobacter oxydans | Fed-batch (high DO) | >200 | 30 | 5.5 | >0.9 | up to 32 |

Signaling Pathways and Regulation

The efficiency of microbial this compound production is intrinsically linked to the regulation of the key enzymes involved in glucose oxidation.

Regulation of Glucose Oxidase in Aspergillus niger

The expression of the glucose oxidase gene (god) in Aspergillus niger is subject to complex regulation. Studies have shown that the presence of calcium carbonate (CaCO₃) in the medium can induce the transcription of the god gene. This induction is associated with a metabolic shift from glycolysis towards the pentose phosphate pathway. High oxygen concentrations also positively influence the expression and activity of glucose oxidase, highlighting the importance of maintaining adequate aeration during fermentation.

Respiratory Chain of Gluconobacter oxydans

In Gluconobacter oxydans, the oxidation of glucose is directly coupled to the respiratory chain. The membrane-bound glucose dehydrogenase (GDH) transfers electrons from glucose to ubiquinone (UQ), which is then reoxidized by terminal oxidases, primarily cytochrome bo₃ and cytochrome bd. This process generates a proton motive force that drives ATP synthesis. The efficiency of this electron transport chain is a key determinant of the rate of gluconic acid production. The expression of the genes encoding the components of this respiratory chain is crucial for efficient glucose oxidation.

Experimental Workflow

The overall experimental workflow for the biological synthesis of this compound, from strain maintenance to final product, is depicted below.

Conclusion

The biological synthesis of this compound using microorganisms like Aspergillus niger and Gluconobacter oxydans offers a robust and sustainable manufacturing platform. Understanding the intricate details of the biochemical pathways, optimizing fermentation parameters, and leveraging genetic and metabolic engineering strategies are key to enhancing production efficiency. This technical guide provides a foundational understanding and practical protocols for researchers and professionals in the field, paving the way for further innovation in the sustainable production of this valuable chemical. The continued exploration of novel strains, advanced fermentation techniques, and integrated biorefinery approaches will undoubtedly unlock the full potential of microbial this compound synthesis for a wide range of applications.

References

Sodium Gluconate: A Biodegradable Chelating Agent for Environmental Applications

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gluconate, the sodium salt of gluconic acid, is a naturally derived and readily biodegradable chelating agent that is gaining prominence in various environmental and industrial applications.[1][2] Its ability to form stable, water-soluble complexes with di- and trivalent metal ions makes it an effective sequestrant, preventing the precipitation of metal hydroxides and enhancing the efficiency of cleaning and treatment processes.[3][4] Unlike traditional chelating agents such as ethylenediaminetetraacetic acid (EDTA), this compound boasts a superior environmental profile, characterized by low toxicity and rapid biodegradation, making it a sustainable alternative for a wide range of applications.[5]

This technical guide provides a comprehensive overview of this compound's properties as a biodegradable chelating agent, its mechanisms of action, and its applications in environmental science. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and other relevant fields who are seeking effective and environmentally benign solutions for metal ion control.

Properties of this compound

This compound is a white, crystalline, and water-soluble powder. Its chelating ability stems from the presence of multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group in its molecular structure, which can form coordinate bonds with metal ions.

Chelation Efficiency

The effectiveness of a chelating agent is quantified by its stability constant (log K) with a particular metal ion. A higher log K value indicates a more stable complex. This compound exhibits excellent chelating power, particularly in alkaline and concentrated alkaline solutions, where it can surpass the performance of other common chelating agents like EDTA and Nitrilotriacetic acid (NTA).

Table 1: Stability Constants (log K) of this compound with Various Metal Ions

| Metal Ion | Stability Constant (log K) | Conditions |

| Ca²⁺ | 1.21 | - |

| Cu²⁺ | 18.29 | - |

| Fe³⁺ | 37.2 | pH 4 |

| Mg²⁺ | 0.70 | - |

| Al³⁺ | 2.4 ± 0.4 | pH > 12 |

| Cd²⁺ | 1.15 | Weak acidic/neutral pH |

| Ni²⁺ | 1.82 | Weak acidic/neutral pH |

| Pb²⁺ | 2.13 | Weak acidic/neutral pH |

| Zn²⁺ | 1.70 | Weak acidic/neutral pH |

Note: Stability constants can vary with pH, temperature, and ionic strength.

Biodegradability

A key advantage of this compound is its ready biodegradability under both aerobic and anaerobic conditions. This ensures that it does not persist in the environment, mitigating the long-term ecological risks associated with more persistent chelating agents.

Table 2: Biodegradability of this compound

| Test Condition | Degradation | Time Frame | Reference |

| Aerobic | 89% | 28 days | |

| Anaerobic | 100% | 35 days | |

| Aerobic | 98% | 2 days |

Toxicity

This compound exhibits low toxicity to aquatic organisms, further cementing its status as an environmentally friendly chelating agent.

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Organism | Test | LC50/EC50 |

| Fish | 96-hour | > 1000 mg/L |

| Daphnid | 48-hour | > 1000 mg/L |

| Green Algae | 72-hour | > 1000 mg/L |

Mechanism of Action

Chelation Process

The chelation process involves the formation of multiple coordinate bonds between the electron-donating oxygen atoms in the hydroxyl and carboxylate groups of the gluconate molecule and a central metal ion. This creates a stable, ring-like structure that effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions.

Chelation of a metal ion by this compound.

Biodegradation Pathway

The biodegradation of gluconate is carried out by various microorganisms, such as Pseudomonas species, through established metabolic pathways. One such pathway involves the conversion of gluconate to 6-phosphogluconate, which then enters the Entner-Doudoroff pathway, ultimately being broken down into pyruvate and glyceraldehyde-3-phosphate.

Simplified biodegradation pathway of gluconate.

Environmental Applications

The favorable properties of this compound make it suitable for a variety of environmental applications.

Wastewater Treatment

In wastewater treatment, this compound acts as a scale and corrosion inhibitor by chelating calcium, magnesium, and other metal ions. This prevents the formation of insoluble precipitates in pipes and equipment, improving the efficiency and lifespan of treatment systems.

Soil Remediation

This compound can be used to remediate soils contaminated with heavy metals. By forming water-soluble complexes with toxic metals like lead and cadmium, it enhances their mobility and facilitates their removal from the soil through soil washing or phytoremediation techniques. While specific quantitative data from field case studies are limited, the principle of using chelating agents to enhance metal extraction is well-established.

Logical workflow for soil remediation using this compound.

Experimental Protocols

Determination of Chelating Capacity by Complexometric Titration

This protocol outlines a method to determine the chelating capacity of this compound for a specific metal ion (e.g., Ca²⁺) using a complexometric titration with EDTA.

Materials:

-

This compound solution of known concentration

-

Standardized EDTA solution (e.g., 0.05 M)

-

Metal ion solution (e.g., Calcium chloride solution)

-

pH buffer (e.g., Ammonia-ammonium chloride buffer, pH 10)

-

Metallochromic indicator (e.g., Eriochrome Black T)

-

Burette, pipette, conical flasks, magnetic stirrer

Procedure:

-

Pipette a known volume of the this compound solution into a conical flask.

-

Add a known excess of the metal ion solution to the flask.

-

Add the pH buffer to maintain the desired pH for the titration.

-

Add a few drops of the metallochromic indicator. The solution should develop a color indicating the presence of the free metal-indicator complex.

-

Titrate the solution with the standardized EDTA solution until the color changes, indicating that all the free metal ions have been complexed by EDTA.

-

Record the volume of EDTA used.

-

Perform a blank titration without this compound to determine the initial amount of metal ions.

-

The chelating capacity of this compound is calculated based on the difference in the volume of EDTA used in the presence and absence of this compound.

Assessment of Biodegradability (OECD 301)

The ready biodegradability of this compound can be assessed using one of the methods outlined in the OECD Guideline for Testing of Chemicals, No. 301. A common method is the Closed Bottle Test (OECD 301D).

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of the dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during biodegradation of the test substance, corrected for uptake by a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).

Brief Procedure:

-

Prepare a mineral medium and a solution of the test substance (this compound).

-

Inoculate the medium with a suitable source of microorganisms (e.g., activated sludge).

-

Fill BOD (Biochemical Oxygen Demand) bottles with the inoculated medium and different concentrations of the test substance. Include blank controls (inoculum only) and a reference substance (e.g., sodium benzoate).

-

Incubate the bottles in the dark at 20°C for 28 days.

-

Measure the dissolved oxygen concentration in replicate bottles at the beginning of the test and at regular intervals over the 28-day period.

-

Calculate the percentage biodegradation based on the oxygen consumption relative to the ThOD.

Acute Toxicity Test for Fish (OECD 203)

The acute toxicity of this compound to fish can be determined following the OECD Guideline for Testing of Chemicals, No. 203.

Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.

Brief Procedure:

-

Select a suitable fish species (e.g., Zebra-fish, Brachydanio rerio).

-

Prepare a range of concentrations of the test substance (this compound) in water. Include a control group with no test substance.

-

Acclimatize the fish to the test conditions.

-

Expose the fish (a specified number per concentration) to the test solutions in tanks.

-

Observe and record the number of dead or moribund fish at 24, 48, 72, and 96 hours.

-

Analyze the data using appropriate statistical methods to calculate the 96-hour LC50 value.

Conclusion

This compound presents a compelling case as a biodegradable and effective chelating agent for a multitude of environmental applications. Its strong chelating power, particularly in alkaline conditions, combined with its low toxicity and ready biodegradability, positions it as a superior alternative to traditional, more persistent chelating agents. For researchers and professionals in environmental science and related fields, this compound offers a sustainable solution for managing metal ion-related challenges in wastewater treatment, soil remediation, and beyond. Further research into its application in specific environmental contexts will undoubtedly continue to expand its utility and contribute to the development of greener chemical technologies.

References

The Role of Sodium Gluconate in Cement Hydration: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the fundamental principles governing the interaction of sodium gluconate with hydrating cement. It elucidates the dual-mechanism of retardation, involving surface adsorption and calcium ion chelation, which collectively delay the setting time and influence the hydration kinetics of cementitious systems. The guide further explores the consequential effects on the physical and mechanical properties of the hardened cement paste, including compressive strength development. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of this compound's impact. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development seeking a comprehensive understanding of this widely used concrete admixture.

Introduction

This compound (C₆H₁₁NaO₇), the sodium salt of gluconic acid, is a highly effective and widely utilized water-reducing and retarding admixture in the concrete industry. Its primary function is to delay the onset of cement hydration, the complex series of chemical reactions between cement and water that lead to setting and hardening. This retardation is crucial in various scenarios, such as in hot weather concreting to prevent premature setting, in large-scale pours to avoid cold joints, and to facilitate the transportation and placement of ready-mixed concrete.[1][2] A thorough understanding of its mechanism of action is paramount for optimizing concrete performance, ensuring structural integrity, and developing novel admixture formulations.

Mechanism of Action: A Dual Approach to Retardation

The retarding effect of this compound on cement hydration is primarily attributed to a dual mechanism: adsorption onto the surface of cement particles and chelation of calcium ions in the pore solution.[3][4]

2.1. Adsorption:

Upon introduction into the cement paste, gluconate anions adsorb onto the surface of the hydrating cement grains, particularly the tricalcium silicate (C₃S) phase. This forms a protective layer that physically hinders the access of water to the cement particles, thereby slowing down their dissolution and the subsequent precipitation of hydration products like calcium silicate hydrate (C-S-H) gel and calcium hydroxide (CH).[4] This inhibition of C₃S hydration is a key factor in extending the induction period of the hydration process.

2.2. Chelation of Calcium Ions (Ca²⁺):

This compound is an efficient chelating agent, meaning it can form stable complexes with metal ions. In the highly alkaline environment of cement paste, gluconate anions chelate the calcium ions (Ca²⁺) that are released into the pore solution during the initial dissolution of cement minerals. This action reduces the concentration of free Ca²⁺ in the solution, delaying the point at which the solution becomes supersaturated with respect to calcium hydroxide. Since the precipitation of calcium hydroxide is a critical step that precedes the main acceleration of C₃S hydration, this chelation effect contributes significantly to the retardation of the setting process.

Diagram: Dual Retardation Mechanism of this compound

Caption: Dual retardation mechanism of this compound in cement hydration.

Effects on Cement Properties

The interaction of this compound with hydrating cement brings about significant changes in both the fresh and hardened properties of the material.

3.1. Setting Time:

The most prominent effect of this compound is the extension of the initial and final setting times of cement paste. The degree of retardation is directly proportional to the dosage of this compound. At a dosage of 0.15%, for instance, the initial and final setting times can be extended by factors of 5.0 and 4.5, respectively, compared to a control mix.

Table 1: Effect of this compound Dosage on Setting Time of Cement Paste

| This compound Dosage (% by weight of cement) | Initial Setting Time (hours) | Final Setting Time (hours) | Reference |

| 0 (Control) | 8.23 | 10.3 | |

| 0.03 | - | - | - |

| 0.06 | - | - | - |

| 0.09 | - | - | - |

| 0.12 | - | - | - |

| 0.15 | ~41.15 | ~46.35 |

Note: Specific values for intermediate dosages were not consistently available across the reviewed literature. The values for 0.15% are calculated based on the reported multiplication factor.

3.2. Compressive Strength: